N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation Studies :
- Compounds similar to the specified chemical have been studied for their crystal structures, revealing details about their conformation and molecular interactions. For instance, the study of crystal structures of related compounds showed that molecules have a folded conformation about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing this folded structure (Subasri et al., 2016).
Synthesis and Analysis of Heterocyclic Derivatives :
- Research on heterocyclic derivatives of guanidine, which are structurally related to the specified compound, has been conducted. These studies focus on the formation and structure determination of such compounds, offering insights into their potential applications in various fields (Banfield et al., 1987).
Investigation of Dual Inhibitory Activities :
- Research has been conducted on compounds structurally similar to the specified molecule, particularly focusing on their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies contribute to understanding the therapeutic potential of such compounds (Gangjee et al., 2008).
Vibrational Spectroscopic Studies :
- The compound has been characterized using vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy. These studies offer insights into the molecular structure and interactions within the compound, contributing to a deeper understanding of its properties (Jenepha Mary et al., 2022).
Synthesis and Antimicrobial Activity :
- There has been research on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials related to the specified compound. These studies assess their antimicrobial properties, contributing to the development of new pharmaceuticals (Hossan et al., 2012).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-6-5-7-18(15(14)2)27-23(29)22-17(10-11-32-22)26-24(27)33-13-21(28)25-16-8-9-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWNEVRHQOVXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.